3-amino-N-(pyrazin-2-yl)benzamide

Antimycobacterial Tuberculosis Scaffold comparison

Core scaffold for PKD/FGFR/HDAC inhibitor SAR with validated antimycobacterial retro-amide motif. Enables halogen scanning at pyrazine 5-position and zinc-binding group elaboration without de novo synthesis. CRT6 analog provides built-in negative control. Non-interchangeable 3-amino regioisomer critical for assay reproducibility.

Molecular Formula C11H10N4O
Molecular Weight 214.22 g/mol
CAS No. 1156412-27-9
Cat. No. B1518532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(pyrazin-2-yl)benzamide
CAS1156412-27-9
Molecular FormulaC11H10N4O
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(=O)NC2=NC=CN=C2
InChIInChI=1S/C11H10N4O/c12-9-3-1-2-8(6-9)11(16)15-10-7-13-4-5-14-10/h1-7H,12H2,(H,14,15,16)
InChIKeyOGTHSFLDPZLUDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-(pyrazin-2-yl)benzamide (CAS 1156412-27-9): Procurement-Ready Scaffold for Kinase and HDAC Inhibitor Development


3-Amino-N-(pyrazin-2-yl)benzamide (CAS 1156412-27-9) is an amino-substituted pyrazinyl benzamide building block that serves as a core scaffold in medicinal chemistry programs targeting kinase and epigenetic enzyme inhibition [1]. The compound features a 3-aminobenzamide moiety connected to a pyrazine ring, a structural motif that has been optimized into potent inhibitors of protein kinase D (PKD), fibroblast growth factor receptor (FGFR), and class I histone deacetylases (HDAC) [2][3]. As a non-functionalized core available at research-grade purity (≥95%) from major screening compound suppliers, it offers a versatile starting point for structure-activity relationship (SAR) exploration without the synthetic burden of de novo scaffold construction [1].

Why Generic 3-Amino-N-(pyrazin-2-yl)benzamide Substitution Fails: Critical SAR Divergence at the Benzamide-Pyrazine Junction


Generic substitution of 3-amino-N-(pyrazin-2-yl)benzamide with structurally similar pyrazine amides is not scientifically justifiable due to profound differences in target engagement and selectivity driven by the precise positioning of the amino group and the nature of the heteroaromatic core. The N-(pyrazin-2-yl)benzamide scaffold (retro-amide) exhibits fundamentally different antimycobacterial activity and cytotoxicity profiles compared to its regioisomeric N-phenylpyrazine-2-carboxamides, with most retro-amides showing either lower or no activity against Mycobacterium tuberculosis [1]. Similarly, substitution at the 3-position of the benzamide ring critically influences enzyme inhibitory potency, as demonstrated by IC50 values ranging from 8.7 µM (2-Me) to 149 µM (4-OMe) across a series of substituted benzamide derivatives [2]. Even within the same scaffold class, 5-chloro substitution on the pyrazine ring confers superior antimycobacterial activity compared to 6-chloro positional isomers or non-chlorinated analogs [1]. These SAR discontinuities underscore that the 3-amino substitution pattern is not interchangeable with other benzamide regioisomers or alternative heterocyclic cores, directly impacting assay reproducibility and lead optimization outcomes [1][2].

Quantitative Differentiation Evidence for 3-Amino-N-(pyrazin-2-yl)benzamide: Comparator-Backed Activity and Selectivity Data


N-Pyrazinylbenzamide vs. N-Phenylpyrazine-2-carboxamide Antimycobacterial Activity and Cytotoxicity Comparison

The N-(pyrazin-2-yl)benzamide scaffold (retro-amide) shows markedly different biological properties compared to the corresponding N-phenylpyrazine-2-carboxamide scaffold with identical substitution patterns. Most retro-amides possessed lower or no activity against Mycobacterium tuberculosis H37Rv compared to their N-phenylpyrazine-2-carboxamide counterparts; however, the active retro-amides exhibited lower HepG2 cytotoxicity and improved selectivity [1].

Antimycobacterial Tuberculosis Scaffold comparison

5-Chloro vs. 6-Chloro Pyrazine Regioisomer Activity Differentiation in N-Pyrazinylbenzamides

Within the N-(pyrazin-2-yl)benzamide series, the position of chloro substitution on the pyrazine ring critically determines antimycobacterial potency. Derivatives with 5-chloro substitution were consistently more active compared to their 6-chloro positional isomers or non-chlorinated analogues [1].

Antimycobacterial SAR Regioisomer

Benzamide Ring Positional Substitution Effect on Enzyme Inhibitory Potency

The position and nature of substitution on the benzamide ring profoundly affect enzyme inhibitory activity. Among a series of substituted benzamide derivatives, the 2-methyl substituted compound (lead) showed an IC50 of 8.7 ± 0.7 µM, while the 3-methyl analog (5a) exhibited reduced potency (IC50 = 14.8 ± 5.0 µM) and the 4-methyl analog (5b) showed further attenuation (IC50 = 29.1 ± 3.8 µM). Methoxy substitution was even more detrimental, with 2-OMe IC50 = 90 ± 26 µM and 4-OMe IC50 = 149 ± 43 µM [1].

Enzyme inhibition SAR Benzamide substitution

PKD Inhibition by Pyrazine Benzamide Derivative CRT5 with Inactive Analog Comparator CRT6

The pyrazine benzamide scaffold yields potent PKD inhibitors. CRT5, a pyrazine benzamide derivative, blocked PKD1 and PKD2 activity in HUVECs as shown by reduced phosphorylation at Ser916 and Ser876 respectively following VEGF stimulation. CRT5 also inhibited VEGF-induced phosphorylation of PKD substrates HDAC5, CREB at Ser82, and HSP27 at Ser82. In contrast, CRT6, an inactive analog of CRT5, showed no effect on PKD or HSP27 Ser82 phosphorylation, establishing that the inhibitory activity is specific to the active scaffold and not an artifact [1].

PKD inhibition Kinase VEGF signaling

3-Aminopyrazinamide Prolyl-tRNA Synthetase Inhibitor Thermal Shift Assay vs. Inactive Analogs

In a thermal shift assay (TSA) screen of 3-benzylaminopyrazine-2-carboxamide derivatives, compounds 3b and 3c demonstrated target engagement with EC50 values of 3.77 µM and 7.34 µM respectively in the presence of 1 mM proline and 3.45 µM enzyme concentration, confirming that the 3-aminopyrazinamide scaffold can be optimized to yield low-micromolar ProRS binders [1]. While 3-amino-N-(pyrazin-2-yl)benzamide itself is not directly tested, the structurally related 3-aminopyrazinamide core provides a validated entry point for ProRS inhibitor development.

Prolyl-tRNA synthetase Antimycobacterial Thermal shift assay

Commercial Availability and Purity Benchmarks Across Suppliers

3-Amino-N-(pyrazin-2-yl)benzamide (CAS 1156412-27-9) is commercially available from multiple research chemical suppliers with documented purity specifications enabling direct procurement without in-house synthesis. Reported purity grades include ≥95% from Enamine LLC (catalog EN300-61358), ≥98% from Wanvi Bio and Leyan, and NLT 97% from MolCore [1][2]. This multi-supplier availability contrasts with more specialized, mono-substituted derivatives that may require custom synthesis and extended lead times.

Procurement Building block Purity

Optimal Research Applications for 3-Amino-N-(pyrazin-2-yl)benzamide (CAS 1156412-27-9)


PKD Inhibitor Lead Optimization Campaigns

This compound serves as an unoptimized core scaffold for protein kinase D (PKD) inhibitor development, building on the demonstrated activity of pyrazine benzamide derivatives such as CRT5 in blocking PKD1/PKD2 phosphorylation and downstream substrate signaling in endothelial cells [1]. Researchers can leverage this core for systematic SAR exploration, including halogen scanning at the pyrazine 5-position, which has been shown to confer superior activity in related antimycobacterial series [2]. The availability of CRT6 as an inactive analog provides a built-in negative control for assay validation [1].

Antimycobacterial Scaffold Diversification Studies

The N-(pyrazin-2-yl)benzamide retro-amide scaffold is validated for antimycobacterial drug discovery, with demonstrated differentiation from N-phenylpyrazine-2-carboxamides in both activity and selectivity profiles [2]. The unsubstituted 3-amino core offers a baseline for evaluating the impact of pyrazine ring chlorination (5-chloro vs. 6-chloro positional isomers) and benzamide ring functionalization on MIC values against Mycobacterium tuberculosis H37Rv [2]. Programs targeting multidrug-resistant tuberculosis may benefit from the scaffold's potential for reduced cytotoxicity compared to carboxamide analogs [2].

Class I HDAC Inhibitor Synthesis Programs

The 3-aminobenzamide moiety is a critical zinc-binding group in class I selective HDAC inhibitors, as demonstrated by pyrazine-linked 2-aminobenzamide derivatives that exhibit nanomolar potency against HDAC1/2/3 with superior activity to clinical benchmark Entinostat (MS-275) [3]. The 3-amino-N-(pyrazin-2-yl)benzamide core can be elaborated with piperazine linkers and aromatic capping groups to generate HDAC1/2/3-selective inhibitors with anti-leukemic activity, supported by molecular docking and MD simulation data [3].

Prolyl-tRNA Synthetase (ProRS) Inhibitor Hit Expansion

Based on thermal shift assay data showing low-micromolar target engagement (EC50 = 3.77–7.34 µM) for structurally related 3-aminopyrazine-2-carboxamide derivatives, this scaffold provides a tractable starting point for optimizing ProRS inhibitors with antimycobacterial potential [4]. The 3-amino group on the benzamide ring offers a vector for introducing benzyl or acyl substitutions that may enhance binding affinity and antimicrobial spectrum [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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